
Terazosin hydrochloride dihydrate
Description
Molecular Formula and Crystallographic Data
Terazosin hydrochloride dihydrate (CAS 70024-40-7) has the molecular formula C19H30ClN5O6 and a molecular weight of 459.92 g/mol . The anhydrous form (CAS 63074-08-8) differs by the absence of two water molecules, yielding a molecular formula of C19H25N5O4·HCl and a molecular weight of 423.89 g/mol .
Table 1: Comparative Molecular Data
Property | Dihydrate Form | Anhydrous Form |
---|---|---|
Molecular Formula | C19H30ClN5O6 | C19H25N5O4·HCl |
Molecular Weight (g/mol) | 459.92 | 423.89 |
Melting Point (°C) | 271–274 | 272.6–274 |
Solubility in Water | Sparingly soluble | 29.7 mg/mL at 25°C |
The dihydrate crystallizes in the triclinic space group P-1 with lattice parameters a = 10.014 Å, b = 10.900 Å, c = 11.854 Å, α = 89.50°, β = 71.85°, and γ = 66.56°. The unit cell volume is 1,118.14 Å3 , accommodating two formula units (Z = 2).
X-ray Powder Diffraction Analysis
Synchrotron X-ray powder diffraction resolved the crystal structure of this compound, revealing an extended conformation of the terazosin cation. Key diffraction peaks (2θ angles) include 8.9°, 12.5°, 15.7°, and 21.3° , corresponding to interplanar spacings critical for lattice stability. The hydration water molecules occupy specific sites within the lattice, forming bridges between chloride anions and protonated nitrogen atoms.
Table 2: Selected X-ray Diffraction Peaks
2θ (°) | d-Spacing (Å) | Relative Intensity (%) |
---|---|---|
8.9 | 9.93 | 100 |
12.5 | 7.08 | 85 |
15.7 | 5.64 | 78 |
21.3 | 4.17 | 92 |
Hydrogen Bonding Networks and Conformational Analysis
The crystal structure is stabilized by a network of hydrogen bonds:
- O–H···Cl interactions between water molecules and chloride anions (bond length: 2.98–3.15 Å).
- N–H···Cl bonds from the protonated piperazine nitrogen to chloride (2.89 Å).
- N–H···O bonds involving the amino group and water oxygen atoms (2.76–3.01 Å).
The terazosin cation adopts an extended conformation, with the tetrahydrofuroyl group oriented perpendicular to the quinazoline ring. This configuration minimizes steric clashes and maximizes π-π stacking between adjacent quinazoline moieties.
Comparative Study of Hydrated vs. Anhydrous Forms
The dihydrate and anhydrous forms exhibit distinct physicochemical properties:
Table 3: Hydration-Dependent Properties
The anhydrous form shows higher solubility in polar solvents due to the absence of water-mediated lattice energy. However, the dihydrate’s hydrogen-bonding network enhances stability under humid conditions, making it preferable for formulations requiring long-term shelf life.
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOTLRCUQCKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-40-7 | |
Record name | Terazosin monohydrochloride dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation Reaction in Polar Solvents
The cornerstone of Terazosin synthesis involves the condensation of Reactant I and Reactant II in polar organic solvents. U.S. Patent 6,248,888 details a one-step process using a mixture of 1-butanol and water at 115–120°C for 3 hours, achieving a yield of 89.5 g Terazosin base with 99.82% purity. Key parameters include:
Table 1: Optimization of Condensation Reaction Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 115–120°C | Higher temps reduce reaction time but risk decomposition |
Solvent System | 1-butanol/water | Minimizes furan impurity (III) formation |
Molar Ratio (I:II) | 1:1.1 | Excess Reactant II drives reaction to completion |
Reaction Time | 3 hours | Prolonged duration increases side products |
This method eliminates the need for acid scavengers, simplifying purification and reducing costs compared to earlier multi-step approaches.
Hydrochloride Salt Formation and Crystallization
Conversion of Terazosin base to the dihydrate hydrochloride form requires precise control of pH, temperature, and solvent composition. U.S. Patent 20070161791A1 describes dissolving Terazosin base in a 60–65°C ethanol-water mixture (8% v/v), followed by addition of concentrated HCl to pH 1.5–2.0. Activated carbon treatment at 60–65°C removes chromatic impurities, and subsequent cooling to 0–5°C induces crystallization. The process yields 85 g this compound with 99.87% purity and ≤0.02% Prazosin impurity.
Table 2: Crystallization Conditions and Outcomes
Condition | Specification | Rationale |
---|---|---|
Solvent Ratio (EtOH:H2O) | 92:8 v/v | Balances solubility and crystal nucleation |
Cooling Rate | 1°C/minute | Prevents amorphous phase formation |
Final Temperature | 0–5°C | Maximizes dihydrate stability |
Drying Conditions | 45–50°C under vacuum | Avoids dehydration to anhydrous forms |
Impurity Control Strategies
Mitigation of Furan-Based Contaminants
A major challenge in Terazosin synthesis is the presence of 1-[(furan-2-yl)carbonyl]piperazine (III), which arises from incomplete hydrogenation of Reactant II. Canadian Patent 2,150,985 addresses this by pre-treating Reactant II with hydrobromic acid in 1-butanol at 5–10°C, reducing impurity III from 0.32% to 0.03%. This step involves:
-
Dissolving Reactant II in 1-butanol (6:1 solvent:reactant ratio)
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Slow addition of 49.3% w/w HBr at 20–40°C
-
Crystallization at 5–10°C for 1 hour
Post-treatment HPLC analysis confirms ≥99.4% purity of Reactant II hydrobromide, crucial for downstream reactions.
Polymorphic Interconversion Avoidance
Terazosin hydrochloride exhibits four anhydrous forms (I–IV), a methanolate, monohydrate, and dihydrate. U.S. Patent 5,504,207 discloses that Form IV, produced in the absence of acid scavengers, readily converts to the dihydrate upon aqueous workup. Differential Scanning Calorimetry (DSC) thermograms in U.S. Patent 6,248,888 provide critical data for polymorph identification:
Table 3: DSC Characteristics of Terazosin Polymorphs
Form | Endothermic Peak (°C) | Exothermic Event (°C) |
---|---|---|
Dihydrate | 271–273 (dehydration) | None |
Form IV | 228–230 | 245–247 (recrystallization) |
Monohydrate | 265–267 | 240–242 (decomposition) |
Maintaining reaction pH above 8.0 during basification with aqueous ammonia ensures complete conversion to the dihydrate form.
Analytical Validation of Final Product
The United States Pharmacopeia (USP) monograph outlines rigorous quality control measures for this compound. Merck Millipore’s assay method employs reversed-phase HPLC with a mobile phase of citrate buffer (pH 3.2) and acetonitrile (1685:315 v/v). Key validation parameters include:
Table 4: Chromatographic Conditions for USP Assay
Parameter | Specification |
---|---|
Column | C18, 4.6 × 250 mm, 5 µm |
Flow Rate | 1.5 mL/minute |
Detection | UV 254 nm |
Injection Volume | 20 µL |
Retention Time | 6.8 ± 0.2 minutes |
System suitability tests require ≤2.0% RSD for peak area and ≥2000 theoretical plates.
Industrial-Scale Process Optimization
Example 3 from U.S. Patent 20070161791A1 demonstrates scalable production:
-
Reactant Preparation : 600 g Reactant II (96.35% purity) treated with HBr in 1-butanol yields 840 g Reactant II hydrobromide (99.42% purity).
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Condensation : 60 g Reactant I + 73 g Reactant II hydrobromide in 360 mL 1-butanol at 115–120°C for 3 hours.
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Workup : Aqueous extraction, basification to pH 8.4 with NH4OH, yields 89.5 g Terazosin base (99.82% purity).
-
Salt Formation : 80 g base in 8% EtOH/H2O + HCl, crystallized at 0–5°C gives 85 g dihydrate (99.87% purity).
This protocol reduces organic solvent use by 40% compared to earlier methods while maintaining impurity profiles within ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the quinazoline ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and piperazines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, it is studied for its interactions with alpha-1 adrenergic receptors. This makes it a valuable tool in pharmacological research, particularly in understanding receptor-ligand interactions.
Medicine
Medically, it is used in the treatment of hypertension and benign prostatic hyperplasia due to its ability to relax smooth muscle tissue.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals. Its synthesis and reactions are studied to improve production methods and develop new drugs .
Mechanism of Action
The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition prevents the usual action of norepinephrine on these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the alpha-1 receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol-calcium second messenger system .
Comparison with Similar Compounds
Chemical and Structural Properties
Key Differences :
- Terazosin contains a tetrahydrofuran ring, enhancing its selectivity for α₁-receptors.
- Trimazosin has a trimethoxyquinazoline core and a hydroxy-methyl ester group, increasing molecular weight and altering pharmacokinetics .
- Prazosin lacks the dihydrate form and has a simpler methoxyquinazoline structure .
Pharmacological Profile
Key Differences :
Pharmacokinetics
Key Differences :
Regulatory and Pharmacopoeial Status
Key Differences :
Q & A
Q. What are the standard analytical methods for quantifying Terazosin hydrochloride dihydrate in bulk drug substances?
Pharmacopoeial methods include:
- Potentiometric titration (Indian Pharmacopoeia): Dissolve the compound in 0.01M HCl and methanol, then titrate with 0.1M NaOH .
- HPLC (USP): Use a mobile phase of pH 3.2 citrate buffer and acetonitrile (1685:315 v/v) .
- RP-UPLC (advanced method): ACQUITY UPLC BEH C18 column with 20 mM ortho-phosphoric acid buffer and acetonitrile (80:20 v/v), detection at 246 nm . These methods ensure compliance with regulatory standards (Ph. Eur., USP) for purity and potency .
Q. How should researchers handle the solubility characteristics of this compound in experimental design?
Key solubility properties:
- Water : Sparingly soluble (2% solution pH 3.0–5.0) .
- Organic solvents : Slightly soluble in methanol, very slightly in ethanol/chloroform, and insoluble in acetone/hexanes .
- DMSO solubility : 8.8–10.6 mg/mL (20–30°C) . For in vitro studies, use isotonic saline or methanol for dissolution. Storage of solutions at -20°C is recommended, with use within one month to avoid degradation .
Q. What pharmacopoeial guidelines exist for the characterization of this compound?
- Ph. Eur. 6.2 : Specifies crystalline structure, solubility, and pH requirements. Storage in airtight, light-protected containers at 20–25°C .
- USP 31 : Requires validation of identity (IR spectroscopy), assay (HPLC), and impurity limits (<0.1% for individual impurities) . Compliance with these guidelines ensures batch-to-batch consistency for preclinical studies .
Advanced Research Questions
Q. How can researchers validate HPLC methods for this compound quantification in complex matrices?
Method validation should include:
- Specificity : Resolve peaks from degradation products (e.g., oxidized impurities) using forced degradation studies .
- Linearity : Test over 50–150% of the target concentration (R² > 0.999) .
- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intra/inter-day variability .
- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method stability .
Q. What experimental approaches are used to investigate the selectivity of this compound for α1- versus α2B-adrenergic receptor subtypes?
- Radioligand binding assays : Compare IC₅₀ values against [³H]-prazosin (α1-selective) and [³H]-RX821002 (α2-selective) in transfected cell lines .
- Functional assays : Measure cAMP inhibition (α2B) or vasodilation (α1) in isolated tissues .
- Molecular docking : Analyze binding affinity to receptor subtypes using crystal structures (e.g., α2B-AR PDB: 6PU7) .
Q. What strategies are recommended for resolving discrepancies in potency measurements obtained from different analytical techniques?
Case example: Discrepancies between HPLC (USP) and potentiometric (IP) methods can arise from:
- Matrix effects : Protein binding in biological samples may interfere with HPLC detection .
- Hydration state : Dihydrate vs. anhydrous forms affect titrimetric results. Use Karl Fischer titration to confirm hydration .
- Cross-validation : Apply orthogonal methods (e.g., UPLC-PDA vs. LC-MS) to verify accuracy .
Q. How should impurity profiling studies be designed for this compound under ICH guidelines?
- Forced degradation : Expose the drug to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to generate impurities .
- Stability-indicating UPLC : Use ACQUITY BEH C18 columns to separate impurities (e.g., des-methyl terazosin, oxidation byproducts) .
- Quantification : Reference impurities (e.g., Terazosin Impurity A, CAS 23680-84-4) with ≤0.15% thresholds per ICH Q3A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.